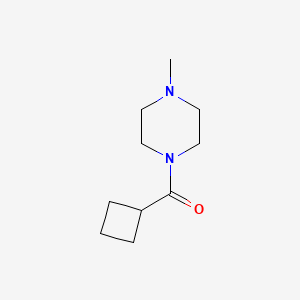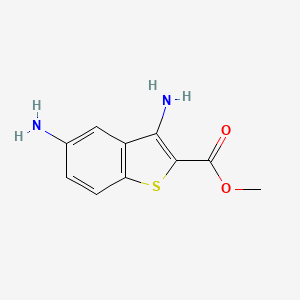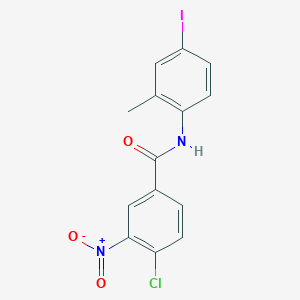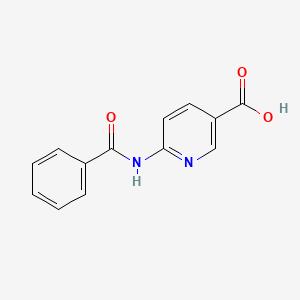
Cyclobutyl-(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl-(4-methylpiperazin-1-yl)methanone, also known as CMP or 4-CMP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has a cyclobutyl ring structure. CMP has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Cyclobutyl-(4-methylpiperazin-1-yl)methanone is not fully understood, but it is believed to interact with specific biological targets through binding interactions. Studies have shown that Cyclobutyl-(4-methylpiperazin-1-yl)methanone can inhibit the activity of certain enzymes and modulate the function of certain receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
Cyclobutyl-(4-methylpiperazin-1-yl)methanone has been found to have unique biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutyl-(4-methylpiperazin-1-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for specific biological targets. However, it also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on Cyclobutyl-(4-methylpiperazin-1-yl)methanone, including:
1. Further studies to elucidate the mechanism of action of Cyclobutyl-(4-methylpiperazin-1-yl)methanone and its interactions with specific biological targets.
2. Development of more efficient and scalable synthesis methods for Cyclobutyl-(4-methylpiperazin-1-yl)methanone.
3. Exploration of the potential applications of Cyclobutyl-(4-methylpiperazin-1-yl)methanone in drug discovery and development.
4. Investigation of the potential use of Cyclobutyl-(4-methylpiperazin-1-yl)methanone as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
5. Evaluation of the safety and toxicity of Cyclobutyl-(4-methylpiperazin-1-yl)methanone in preclinical and clinical studies.
In conclusion, Cyclobutyl-(4-methylpiperazin-1-yl)methanone is a promising chemical compound that has been studied for its potential applications in scientific research. Its unique biochemical and physiological effects make it a promising candidate for drug discovery and development, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Cyclobutyl-(4-methylpiperazin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-methylpiperazine with cyclobutanone in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Cyclobutyl-(4-methylpiperazin-1-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have activity against various biological targets such as enzymes and receptors, making it a promising candidate for drug discovery.
Propriétés
IUPAC Name |
cyclobutyl-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-11-5-7-12(8-6-11)10(13)9-3-2-4-9/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKZMBSSGLXGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-(4-methylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Chlorophenyl)-11,12-difluoro-1,9-diazatetracyclo[7.6.1.04,16.010,15]hexadeca-2,4(16),10(15),11,13-pentaene](/img/structure/B7464788.png)

![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)



![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)
![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)